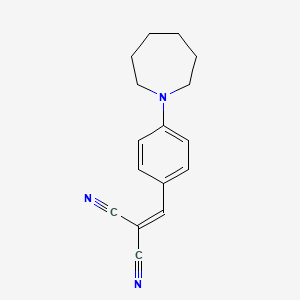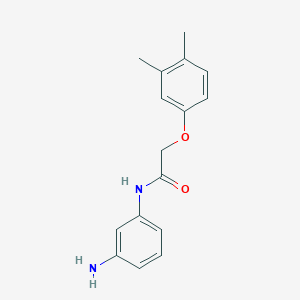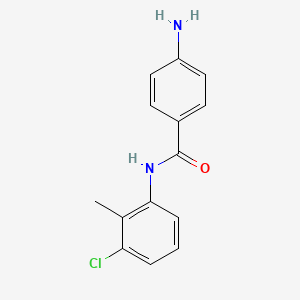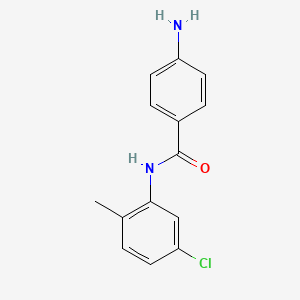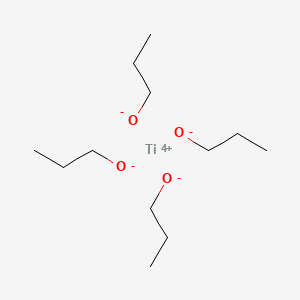
Titantetraisopropoxid
Übersicht
Beschreibung
Titanium tetrapropoxide (TiO(OCH3)4) is an organotitanium compound used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents and is typically used in its hydrated form. It is a strong oxidizing agent and can be used to synthesize a variety of titanium compounds. In addition to its use in research, it has also been used in industrial applications such as the production of titanium dioxide.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Titantetraisopropoxid
This compound (TTIP) ist ein vielseitiger chemischer Vorläufer, der in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt wird, da er bei Hydrolyse Titandioxid (TiO2) bilden kann. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen von TTIP, jede mit einem eigenen Abschnitt.
Photokatalyse
Anwendung: TTIP wird zur Synthese von TiO2-Nanostrukturen verwendet, die eine hohe photokatalytische Aktivität aufweisen. Diese Nanostrukturen sind potente Oxidationsmittel und werden für den photokatalytischen Abbau organischer Moleküle und die Wasserspaltung zur Wasserstoffproduktion eingesetzt .
Forschungsrelevanz: Die Fähigkeit, schädliche organische Verbindungen abzubauen und Wasserstoffkraftstoff zu produzieren, positioniert TTIP als einen Schlüsselwerkstoff in der Sanierung der Umwelt und der nachhaltigen Energieerzeugung.
Wasserreinigung und Desinfektion
Anwendung: TTIP-basiertes TiO2 wird in Wasserreinigungssystemen eingesetzt, um Verunreinigungen und Krankheitserreger zu entfernen. Seine photokatalytischen Eigenschaften ermöglichen die Desinfektion von Abwasser, wodurch es sicherer für die Ableitung oder Wiederverwendung wird .
Forschungsrelevanz: Diese Anwendung ist entscheidend für die Bewältigung der Wasserknappheit und der Gesundheitsprobleme, die mit kontaminierten Wasserversorgungssystemen verbunden sind.
Selbstreinigende Beschichtungen
Anwendung: TTIP wird zur Herstellung von selbstreinigenden Beschichtungen für Gebäude in städtischen Gebieten verwendet. Diese Beschichtungen können Schadstoffe und organische Stoffe bei Lichteinwirkung abbauen, wodurch die Wartungskosten reduziert und die Luftqualität verbessert werden .
Forschungsrelevanz: Die Entwicklung von selbstreinigenden Materialien trägt zur Reduzierung der Umweltverschmutzung in Städten bei und fördert sauberere Lebensumgebungen.
Aufkommende Solarzellentechnologie
Anwendung: TTIP ist ein Vorläufer für niedrigtemperiertes Sol-Gel-synthetisiertes TiO2, das entscheidend für flexible aufkommende Solarzellen wie Farbstoff-sensibilisierte und Perowskit-Solarzellen ist .
Forschungsrelevanz: Die Fähigkeit, TiO2 bei niedrigen Temperaturen zu synthetisieren, ist unerlässlich für die Herstellung von flexiblen Solarzellen, die das Potenzial für den Roll-to-Roll-Druck und die Massenproduktion haben.
Elektronentransportschicht in Solarzellen
Anwendung: Das aus TTIP synthetisierte TiO2 dient als Elektronentransportschicht in Solarzellen, wodurch der Elektronenleitungsmechanismus verbessert und die Effizienz der Solarzellen gesteigert wird .
Forschungsrelevanz: Die Verbesserung der Leistung von Solarzellen ist von grundlegender Bedeutung für die Weiterentwicklung der Solarenergie als eine praktikable Alternative zu fossilen Brennstoffen.
Atomlagenabscheidung (ALD)
Anwendung: TTIP wird im Atomlagenabscheidungsverfahren verwendet, um TiO2 selektiv auf oxidierten Oberflächen abzuscheiden, was für die Herstellung verschiedener elektronischer und optischer Geräte wichtig ist .
Wirkmechanismus
Target of Action
Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .
Mode of Action
TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .
Biochemical Pathways
The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .
Pharmacokinetics
This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .
Result of Action
The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .
Action Environment
The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .
Safety and Hazards
Titanium tetrapropoxide is a flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Titanium tetrapropoxide is predominantly used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods to synthesize titanium dioxide thin films . Its future directions could involve further exploration of its low-temperature synthesis for flexible emerging solar cell applications .
Biochemische Analyse
Biochemical Properties
Titanium tetrapropoxide is used in organic synthesis and materials science, indicating its interaction with various biomolecules
Molecular Mechanism
The molecular mechanism of titanium tetrapropoxide is complex. It is mainly a monomer in nonpolar solvents . It reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium tetrapropoxide can change over time. For instance, the synthesis of crystallized TiO2 at low-temperature conditions with a certain TTIP molarity has resulted in an enhancement of the electron conduction mechanism .
Metabolic Pathways
Titanium tetrapropoxide may influence metabolic pathways indirectly through its degradation product, titanium dioxide. For instance, titanium dioxide nanoparticles can disrupt glucose metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Titanium tetrapropoxide involves the reaction of titanium tetrachloride with propanol in the presence of a catalyst.", "Starting Materials": [ "Titanium tetrachloride", "Propanol" ], "Reaction": [ "1. Add titanium tetrachloride to a flask containing propanol.", "2. Stir the mixture at room temperature for several hours.", "3. Heat the mixture under reflux for several hours.", "4. Cool the mixture and filter off any solids.", "5. Concentrate the filtrate under reduced pressure to yield Titanium tetrapropoxide." ] } | |
CAS-Nummer |
3087-37-4 |
Molekularformel |
C3H8OTi |
Molekulargewicht |
107.96 g/mol |
IUPAC-Name |
propan-1-ol;titanium |
InChI |
InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |
InChI-Schlüssel |
LTRIWNVAMDZCFN-UHFFFAOYSA-N |
SMILES |
CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |
Kanonische SMILES |
CCCO.[Ti] |
Andere CAS-Nummern |
3087-37-4 |
Physikalische Beschreibung |
Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?
A1: Titanium tetrapropoxide serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using titanium tetrapropoxide, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].
Q2: What is unique about the TiO₂ produced using plasma with titanium tetrapropoxide as a precursor?
A2: Plasma synthesis, utilizing water plasma and titanium tetrapropoxide, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].
Q3: How does the incorporation of titanium tetrapropoxide-derived TiO₂ enhance the properties of polyethylene (PE) films?
A3: Plasma treatment allows the attachment of TiO₂ particles, derived from titanium tetrapropoxide, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].
Q4: Can titanium tetrapropoxide be used to modify the properties of polymers beyond polyethylene?
A4: Yes, titanium tetrapropoxide serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from titanium tetrapropoxide and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].
Q5: How does the concentration of titanium tetrapropoxide as an initiator affect the polymerization of ε-caprolactone?
A5: The concentration of titanium tetrapropoxide directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



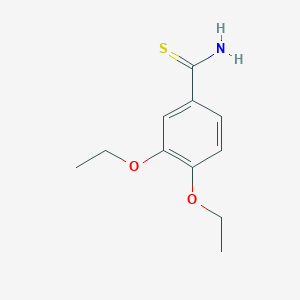




![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
